Cas no 1207029-86-4 (6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one)
![6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one structure](https://www.kuujia.com/scimg/cas/1207029-86-4x500.png)
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-4-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2H-1,4-benzoxazin-3(4H)-one
- 6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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- Inchi: 1S/C15H10ClN3O3S/c16-9-3-4-11-10(6-9)19(14(20)8-21-11)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2
- InChI Key: AZOXXUQDFDTGHR-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(Cl)C=C2N(CC2ON=C(C3SC=CC=3)N=2)C(=O)C1
Experimental Properties
- Density: 1.517±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 641.0±65.0 °C(Predicted)
- pka: -0.22±0.20(Predicted)
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-0091-2μmol |
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1207029-86-4 | 2μmol |
$85.5 | 2023-09-11 | ||
Life Chemicals | F3398-0091-2mg |
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1207029-86-4 | 2mg |
$88.5 | 2023-09-11 | ||
Life Chemicals | F3398-0091-3mg |
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1207029-86-4 | 3mg |
$94.5 | 2023-09-11 | ||
Life Chemicals | F3398-0091-1mg |
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1207029-86-4 | 1mg |
$81.0 | 2023-09-11 |
6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one Related Literature
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1. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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4. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
6-Chloro-4-{[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]Methyl}-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A Comprehensive Overview
The compound 6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1207029864) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxazines, which are known for their versatile applications in drug design and material science. The presence of a thiophene ring and an oxadiazole group introduces unique electronic properties and enhances its reactivity in chemical reactions.
Recent studies have highlighted the importance of benzoxazine derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 6-chloro substitution in this compound plays a critical role in modulating its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the thiophene moiety contributes to the compound's stability and enhances its solubility in organic solvents, which is essential for its application in organic synthesis.
The synthesis of 6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of microwave-assisted synthesis has further accelerated the production process while maintaining the quality of the final product.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that it exhibits potent antimicrobial properties, particularly against gram-positive bacteria. This makes it a valuable addition to the development of new antibiotics. Furthermore, its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in anti-inflammatory therapies.
In terms of material science, the compound's structural rigidity and thermal stability make it suitable for use as a precursor in polymer synthesis. Its incorporation into polymeric materials can enhance mechanical properties and improve resistance to environmental factors such as UV radiation and moisture.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 6-chloro-benzoxazine derivatives with greater accuracy. These simulations have provided insights into the compound's reactivity under various conditions and have guided the design of more efficient synthetic routes.
The global demand for such specialized compounds is driven by their versatility across multiple industries. Pharmaceutical companies are particularly interested in this compound due to its potential as a lead molecule in drug discovery programs. Additionally, its use in agrochemicals and specialty chemicals is expanding rapidly due to its unique combination of biological activity and chemical stability.
In conclusion, 6-chloro-benzoxazine derivatives represent a significant advancement in modern organic chemistry. Their diverse applications across pharmaceuticals, materials science, and agrochemicals underscore their importance as key building blocks for future innovations. As research continues to uncover new properties and applications of this compound, its role in shaping the chemical industry will undoubtedly grow.
1207029-86-4 (6-chloro-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one) Related Products
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